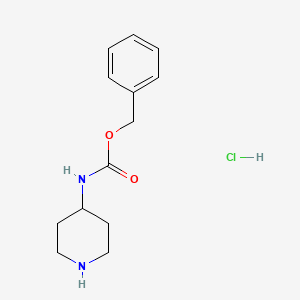

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 908847-42-7 . It is also known as Fmoc-6-Chloro-L-tryptophan .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloroindole with L-serine and acetic anhydride under argon at 73°C for 4 hours . The reaction mixture is then concentrated, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and evaporated to yield the crude product .Physical and Chemical Properties Analysis

This compound has a molecular weight of 460.91 . It is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein . It is also an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .科学的研究の応用

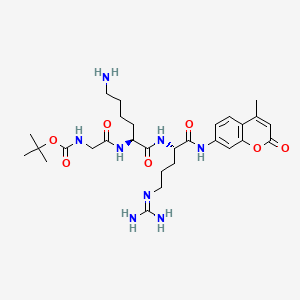

Preparation of Fmoc-Protected β-Homoamino Acids : Another significant application is the preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides. This preparation involves a diastereoselective amidomethylation of Ti-enolates, followed by protective-group exchanges, showcasing the compound's utility in peptide synthesis (Šebesta & Seebach, 2003).

Applications in Material Science

Self-Assembled Structures by Fmoc-Modified Amino Acids : The self-assembly properties of Fmoc-modified amino acids, including variants like Fmoc-Ala-OH and Fmoc-Leu-OH, have been studied extensively. These compounds form various self-assembled structures such as flower-like morphologies and fibers, highlighting their potential in designing novel materials for diverse applications (Gour et al., 2021).

Enzyme-Activated Surfactants for Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have also been used as surfactants for carbon nanotubes. This application involves converting these surfactants into enzymatically activated versions that create homogeneous aqueous nanotube dispersions on-demand, showcasing an innovative approach to nanomaterial dispersion and stabilization (Cousins et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

FMOC-6-CHLORO-L-TRYPTOPHAN, also known as Fmoc-6-chloro L-Tryptophan, Fmoc-Trp(6-Cl)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, is primarily used as a building block in peptide synthesis . The compound’s primary targets are the amine groups in peptide chains .

Mode of Action

The Fmoc group in FMOC-6-CHLORO-L-TRYPTOPHAN acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile and can be removed rapidly by a base such as piperidine .

Biochemical Pathways

FMOC-6-CHLORO-L-TRYPTOPHAN is involved in the biochemical pathway of peptide synthesis. It is used as a building block for 1,3-dipolar cycloadditions . It has been shown to react with perchlorates in the presence of catalysts such as dibromodifluoromethane (DBDM) and perchloric acid to form an exocyclic azomethine imine .

Result of Action

The primary result of FMOC-6-CHLORO-L-TRYPTOPHAN’s action is the formation of peptides with specific properties. For example, it is used for the preparation of acyltryptophanols as FSH antagonists .

Action Environment

The action of FMOC-6-CHLORO-L-TRYPTOPHAN is influenced by various environmental factors. For instance, the reaction with perchlorates requires the presence of specific catalysts . Additionally, the removal of the Fmoc group requires a basic environment . The compound is typically stored at -20°C , indicating that it may be sensitive to temperature.

特性

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

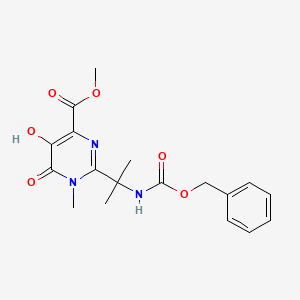

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

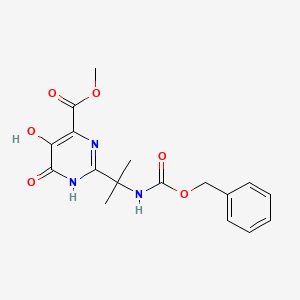

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)